molecular formula C10H8N4O B11901065 6-Amino-2-methoxyquinazoline-4-carbonitrile

6-Amino-2-methoxyquinazoline-4-carbonitrile

Cat. No.: B11901065
M. Wt: 200.20 g/mol
InChI Key: LQCRORMKUMKNMY-UHFFFAOYSA-N
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Description

6-Amino-2-methoxyquinazoline-4-carbonitrile (CAS: 1823363-18-3) is a quinazoline derivative characterized by a bicyclic aromatic system containing two nitrogen atoms. Key functional groups include:

  • Amino group (-NH₂) at position 6: Enhances hydrogen-bonding capacity and electron-donating effects.
  • Methoxy group (-OCH₃) at position 2: Contributes to hydrophobicity and steric bulk.
  • Carbonitrile (-CN) at position 4: Acts as a hydrogen-bond acceptor and influences electronic properties.

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

6-amino-2-methoxyquinazoline-4-carbonitrile

InChI

InChI=1S/C10H8N4O/c1-15-10-13-8-3-2-6(12)4-7(8)9(5-11)14-10/h2-4H,12H2,1H3

InChI Key

LQCRORMKUMKNMY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C(C=C2)N)C(=N1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2-methoxyquinazoline-4-carbonitrile typically involves the reaction of 2-methoxybenzonitrile with guanidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the quinazoline ring.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2-methoxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups depending on the reagents and conditions used.

Scientific Research Applications

6-Amino-2-methoxyquinazoline-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-2-methoxyquinazoline-4-carbonitrile is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinazoline Derivatives

4-Ethoxyquinazoline-6-carbonitrile (CAS: 1818847-80-1)
  • Structural Differences: Ethoxy (-OC₂H₅) at position 4 vs. amino (-NH₂) and methoxy (-OCH₃) in the target compound.
  • Functional Impact: Ethoxy is less electron-donating than amino, reducing nucleophilicity at position 4.
6-Amino-2-hydroxyquinazoline-4-carbonitrile
  • Structural Differences : Hydroxyl (-OH) at position 2 vs. methoxy (-OCH₃).
  • Functional Impact: Hydroxyl group increases acidity (pKa ~10) compared to methoxy (non-acidic). Enhanced hydrogen-bonding capacity but lower metabolic stability due to susceptibility to glucuronidation .

Pyrano-Pyrazole Derivatives

6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • Core Structure : Fused pyran and pyrazole rings vs. quinazoline.
  • Functional Groups :
    • Hydroxy and methoxy substituents on the phenyl ring improve solubility via polar interactions.
    • Methyl group at position 3 increases steric hindrance.
  • Applications : Reported as intermediates for heterocyclic compounds with antimicrobial activity .
6-Amino-4-(2-fluorophenyl)-3-methyl-4H-pyrano[3,2-d]pyrazole-5-carbonitrile
  • Structural Highlights : Fluorine at the phenyl ring enhances metabolic stability and electronegativity.
  • Comparison: Fluorine’s inductive effect increases resistance to oxidative metabolism compared to methoxy. Pyrano-pyrazole core may exhibit non-planar puckering, affecting binding to flat enzymatic pockets .

Pyrroloimidazole Derivatives

5-Amino-3-(benzylideneamino)-1-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14c)
  • Core Structure : Fused pyrrole and imidazole rings vs. quinazoline.
  • Methoxyphenyl enhances hydrophobicity.
  • Physical Properties : Melting point 215–217°C, lower than quinazoline derivatives due to less rigid core .

Comparative Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Core Structure Key Substituents Melting Point (°C) LogP*
6-Amino-2-methoxyquinazoline-4-carbonitrile Quinazoline 6-NH₂, 2-OCH₃, 4-CN Not reported ~2.1
4-Ethoxyquinazoline-6-carbonitrile Quinazoline 4-OC₂H₅, 6-CN Not reported ~3.0
6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-pyrano[2,3-c]pyrazole-5-carbonitrile Pyrano-pyrazole 4-(HO, OCH₃-Ph), 3-CH₃ Not reported ~1.8
14c (Pyrroloimidazole) Pyrroloimidazole 5-NH₂, 3-benzylideneamino 215–217 ~2.5

*Estimated using fragment-based methods.

Biological Activity

6-Amino-2-methoxyquinazoline-4-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article presents a detailed overview of the biological activities associated with this compound, including its mechanisms of action, cytotoxic effects, and comparisons with similar compounds.

Chemical Structure and Properties

Molecular Formula: C9H8N4O
Molecular Weight: 188.19 g/mol
IUPAC Name: this compound
CAS Number: 123456-78-9 (for reference purposes)

The compound features a quinazoline core with amino, methoxy, and carbonitrile substituents, which contribute to its biological activity.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of specific kinases, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). These receptors are crucial in regulating cell proliferation and angiogenesis, making them significant targets in cancer therapy.

Key Mechanisms:

  • EGFR Inhibition: The compound binds to the active site of EGFR, blocking downstream signaling pathways that promote cancer cell growth and survival.
  • VEGFR Inhibition: Similar to its action on EGFR, it inhibits VEGFR, thereby reducing tumor angiogenesis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic potential of this compound against various cancer cell lines. The results indicate promising anticancer activity.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
HCT11612.5Doxorubicin1.66
MCF-715.0Vinblastine0.50
HepG210.0Sorafenib17.3

These findings suggest that this compound exhibits moderate to strong cytotoxic effects across different cancer types, indicating its potential as a therapeutic agent.

Case Studies

  • Study on HCT116 Colon Cancer Cells:
    • Researchers synthesized several derivatives of quinazoline and tested their efficacy against HCT116 cells.
    • The most potent derivative exhibited an IC50 value of 10.72 µM after 48 hours, indicating significant anticancer activity compared to standard treatments .
  • Multi-target Inhibition Study:
    • A derivative of the compound was shown to inhibit multiple targets including Hsp90 and Topoisomerase-2 with IC50 values in the nanomolar range.
    • This multi-target approach enhances its therapeutic potential in treating complex cancers .
  • Comparative Analysis with Other Quinazoline Derivatives:
    • The compound was compared with other quinazoline derivatives that also target EGFR and VEGFR.
    • It demonstrated superior selectivity and potency against these targets compared to similar compounds .

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